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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620 Get Quote

An In-depth Technical Guide on the Molecular Structure of 4-Methylthiazole-2-carbonitrile

Introduction
4-Methylthiazole-2-carbonitrile, with the CAS number 100516-98-1, is a heterocyclic

compound featuring a thiazole ring substituted with a methyl group at the 4th position and a

nitrile group at the 2nd position.[1][2] This molecule serves as a significant building block in

organic synthesis, particularly within the pharmaceutical industry. Its distinct structural

characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it

a versatile intermediate for the creation of more complex molecules. This guide provides a

comprehensive overview of its molecular structure, physicochemical properties, and the

experimental protocols utilized for its characterization, tailored for researchers and

professionals in drug development.

Molecular and Physicochemical Properties
The fundamental properties of 4-Methylthiazole-2-carbonitrile are summarized below. This

data is crucial for its handling, characterization, and application in synthetic chemistry.
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Property Value Reference

Molecular Formula C₅H₄N₂S [1][2][3]

Molecular Weight 124.16 g/mol [1][2]

CAS Number 100516-98-1 [1][2]

Appearance White crystalline solid

Melting Point 34-39 °C [1]

Purity ≥97.0%

SMILES String Cc1csc(n1)C#N [1]

InChI Key
ZLJOKRUAKFPDRN-

UHFFFAOYSA-N
[1][3]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

chemical compounds. While specific experimental spectra for 4-Methylthiazole-2-carbonitrile
are not readily available in the public domain, predicted data and data from analogous

structures provide valuable insights.

Mass Spectrometry
Predicted collision cross-section (CCS) values provide information about the ion's shape in the

gas phase.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 125.01680 124.4

[M+Na]⁺ 146.99874 136.8

[M-H]⁻ 123.00224 127.7

[M+NH₄]⁺ 142.04334 145.9

[M]⁺ 124.00897 121.6

Data sourced from

PubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 4-Methylthiazole-2-carbonitrile is not available.

However, for the structurally related compound 4-Methylthiazole, the following experimental

data is reported:

¹H NMR (90 MHz, CDCl₃)[4]

Chemical Shift (ppm) Description

8.45 - 8.47 Doublet, Thiazole ring proton

6.62 - 6.68 Multiplet, Thiazole ring proton

| 2.23 - 2.24 | Singlet, Methyl group protons |

¹³C NMR (15.09 MHz, CDCl₃)[4]

Chemical Shift (ppm) Assignment

153.49 C2 (Thiazole ring)

152.14 C4 (Thiazole ring)

113.11 C5 (Thiazole ring)
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| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in 4-
Methylthiazole-2-carbonitrile would be expected to significantly shift the signals of the

thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and

spectroscopic analysis of thiazole derivatives, which are applicable to 4-Methylthiazole-2-
carbonitrile.

Synthesis Protocol: A Representative Example
While a specific protocol for 4-Methylthiazole-2-carbonitrile is proprietary, a common method

for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or

the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound,

4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid

chloride.[5]

Step 1: Formation of the Acid Chloride

Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[5]

Reflux the mixture for 2 hours.[5]

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid

chloride is used directly in the next step.[5]

Step 2: Rosenmund Reduction

Dissolve the crude acid chloride in an appropriate solvent, such as xylene.[5]

Add a palladium on barium sulfate (Pd/BaSO₄) catalyst.[5]

Heat the mixture to 140°C while bubbling hydrogen gas through it.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
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Upon completion, filter the mixture to remove the catalyst.

Perform an acidic workup followed by neutralization and extraction with an organic solvent

(e.g., chloroform) to isolate the final product.[5]

Spectroscopic Analysis Protocols
The following are standard procedures for obtaining spectroscopic data for organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard.[6]

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 300

or 500 MHz spectrometer. Key parameters include a 30° pulse angle, 1-5 second relaxation

delay, and 16-64 scans.[6][7]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to

the low natural abundance of ¹³C, a higher number of scans (>1024) is typically required to

achieve a good signal-to-noise ratio.[6][7]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 4-Methylthiazole-2-carbonitrile, prepare a KBr

pellet by grinding a small amount of the sample with dry potassium bromide and pressing it

into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small

amount of the solid directly on the ATR crystal.[7]

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

[6][7] A background spectrum should be recorded first.[7] Expected characteristic peaks for

4-Methylthiazole-2-carbonitrile would include C≡N stretching (around 2220-2260 cm⁻¹),

C=N and C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹), and C-H stretching

(around 2900-3100 cm⁻¹).
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Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer.[7]

Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) for

detecting molecular ions like [M+H]⁺ or Electron Ionization (EI) for fragmentation analysis.[7]

Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion peak

and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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